Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Overview
Description
Guanylyl imidodiphosphate is a nonhydrolyzable analog of GTP that can bind to and irreversibly activate G proteins in the presence of Mg2+.1 This nucleotide is a potent stimulator of adenylate cyclase. Guanylyl imidodiphosphate is used in studies of protein synthesis since the process of GTP binding, hydrolysis, and release is essential for the initiation of protein translocation across the endoplasmic reticulum.
Mechanism of Action
Target of Action
The primary targets of 5’-Guanylylimidodiphosphate Tetralithium Salt are G proteins . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell .
Mode of Action
5’-Guanylylimidodiphosphate Tetralithium Salt is a nonhydrolyzable analog of GTP . It can bind to and irreversibly activate G proteins in the presence of Mg2+ . This results in changes in the cell’s biochemical processes .
Biochemical Pathways
The compound affects the adenylate cyclase pathway . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cAMP, an important second messenger in many biological processes . The activation of G proteins by the compound stimulates adenylate cyclase, leading to increased levels of cAMP .
Result of Action
The irreversible activation of G proteins by 5’-Guanylylimidodiphosphate Tetralithium Salt leads to the stimulation of adenylate cyclase . This results in increased levels of cAMP, which can have various effects on the cell’s function depending on the specific biochemical context .
Action Environment
The action, efficacy, and stability of 5’-Guanylylimidodiphosphate Tetralithium Salt can be influenced by various environmental factors. For instance, its ability to activate G proteins requires the presence of Mg2+ Additionally, factors such as pH, temperature, and the presence of other biochemicals could potentially influence its action
Properties
IUPAC Name |
tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFMILQQVRELO-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Li4N6O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657541 | |
Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64564-03-0 | |
Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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